

Navigating the Atmospheric Journey of Diethyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diethyl sulfide	
Cat. No.:	B051123	Get Quote

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This technical guide provides a comprehensive overview of the environmental fate and atmospheric degradation of **diethyl sulfide**. A volatile organosulfur compound, **diethyl sulfide** is released into the environment from both natural and anthropogenic sources. Understanding its atmospheric chemistry is crucial for assessing its environmental impact. This document summarizes key physicochemical properties, details its atmospheric degradation pathways through reactions with major atmospheric oxidants—hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone (O₃)—and presents the known degradation products. Experimental methodologies for determining kinetic parameters and identifying reaction products are also detailed to provide a practical resource for researchers in the field.

Introduction

Diethyl sulfide ((C₂H₅)₂S), a volatile and odorous organosulfur compound, enters the atmosphere from various sources, including industrial processes and natural biological decay. Its subsequent fate in the atmosphere is governed by a complex series of photochemical reactions, primarily with hydroxyl radicals (OH), and to a lesser extent with nitrate radicals (NO₃) and ozone (O₃). These reactions transform **diethyl sulfide** into a variety of oxidation products, some of which can contribute to atmospheric aerosol formation and acid deposition.

This guide serves as a technical resource, consolidating the current understanding of the environmental distribution and atmospheric degradation of **diethyl sulfide**.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of **diethyl sulfide** is dictated by its physical and chemical properties, which determine its partitioning between air, water, and soil. Due to its high vapor pressure and moderate Henry's Law constant, **diethyl sulfide** is expected to exist predominantly in the vapor phase in the atmosphere, with volatilization from water and moist soil being significant fate processes.

Table 1: Physicochemical Properties of **Diethyl Sulfide**

Property	Value	Reference
Molecular Formula	C ₄ H ₁₀ S	
Molecular Weight	90.19 g/mol	_
Boiling Point	92 °C	_
Vapor Pressure	105 mmHg at 37.7 °C	[1]
Henry's Law Constant	1.68 x 10 ⁻³ atm⋅m³/mol	[2]
Water Solubility	3.07 g/L at 25 °C	
Log K _o w	1.95	[2]

Atmospheric Degradation Pathways

The primary removal mechanism for **diethyl sulfide** in the troposphere is through oxidation initiated by photochemically generated radicals. The dominant pathway is the daytime reaction with the hydroxyl radical (OH). Reactions with the nitrate radical (NO $_3$) can be significant during nighttime, while the reaction with ozone (O $_3$) is generally considered to be a minor loss process.

Reaction with Hydroxyl Radical (OH)

The gas-phase reaction with the hydroxyl radical is the principal atmospheric sink for **diethyl sulfide**. This reaction can proceed through two main channels: hydrogen abstraction from a C-H bond or addition of the OH radical to the sulfur atom.[3] The abstraction pathway is believed to be the dominant channel, leading to the formation of an ethylthioethyl radical.

Table 2: Kinetic Data for the Reaction of **Diethyl Sulfide** with OH Radicals

Parameter	Value	Temperature (K)	Reference
Rate Constant (koh)	1.50 x 10 ⁻¹¹ cm³/molecule⋅s	298	
Atmospheric Half-life	~26 hours	-	[2]

The subsequent reactions of the resulting radicals in the presence of atmospheric oxygen (O₂) lead to the formation of sulfur dioxide (SO₂) and acetaldehyde (CH₃CHO) as major products.

Reaction with Nitrate Radical (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant oxidant for **diethyl sulfide**. Similar to the OH radical reaction, the reaction with NO₃ is thought to proceed via both hydrogen abstraction and addition mechanisms.[4] While a specific rate constant for **diethyl sulfide** is not readily available in the literature, studies on analogous compounds like dimethyl sulfide suggest that this reaction pathway can be a notable contributor to its overall atmospheric degradation, particularly in polluted environments with higher NOx concentrations.

Reaction with Ozone (O₃)

The reaction of **diethyl sulfide** with ozone is considered to be a relatively slow process and, therefore, a minor contributor to its atmospheric removal compared to the radical-initiated reactions.[5] Studies on the ozonolysis of similar sulfides, such as dimethyl sulfide, have shown that the reaction leads to the formation of sulfoxides.[6]

Table 3: Estimated Kinetic Data for the Reaction of **Diethyl Sulfide** with O₃ and NO₃

Oxidant	Estimated Rate Constant (cm³/molecule·s)	Notes
NOз	-	Expected to be a significant nighttime sink; specific data for diethyl sulfide is lacking.
Оз	Slow (similar to dimethyl sulfide, $\sim 1 \times 10^{-19}$)	Generally considered a minor loss pathway.[5]

Atmospheric Degradation Products

The oxidation of **diethyl sulfide** in the atmosphere leads to the formation of several key products. The identification and quantification of these products are essential for understanding the full environmental impact of **diethyl sulfide** emissions.

Table 4: Major Identified Atmospheric Degradation Products of Diethyl Sulfide

Product	Chemical Formula	Formation Pathway
Sulfur Dioxide	SO ₂	Major product from OH radical and CI atom initiated oxidation.
Acetaldehyde	СН₃СНО	Major product from OH radical and CI atom initiated oxidation.
Diethyl Sulfoxide	(C₂H₅)₂SO	Potential product from O₃ reaction and further oxidation.
Diethyl Sulfone	(C2H5)2SO2	Potential product from further oxidation of diethyl sulfoxide. [7]
Ethanethiol	C₂H₅SH	Potential intermediate or minor product.

Experimental Protocols

The determination of kinetic rate constants and the identification of reaction products for atmospheric reactions require specialized experimental techniques. The following sections provide an overview of the methodologies commonly employed in such studies.

Determination of Gas-Phase Reaction Rate Constants

Relative Rate Method

This is a widely used technique for determining the rate constant of a reaction without needing to know the absolute concentration of the oxidant (e.g., OH radical).[8]

- Principle: The rate of disappearance of the target compound (diethyl sulfide) is measured
 relative to the rate of disappearance of a reference compound with a well-known rate
 constant for its reaction with the same oxidant.
- Experimental Setup:
 - A reaction chamber (e.g., a large Teflon bag or glass reactor) is filled with a mixture of the target compound, the reference compound, and a precursor for the oxidant (e.g., H₂O₂ for OH radicals) in a bath gas (typically purified air or N₂).
 - The reaction is initiated by photolysis of the precursor using UV lamps.
 - The concentrations of the target and reference compounds are monitored over time using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for directly measuring reaction rate constants.[3]

- Principle: A pulse of laser light is used to generate a known concentration of the oxidant (e.g., OH radicals). The decay of the oxidant concentration is then monitored in the presence of the target compound using laser-induced fluorescence.
- Experimental Setup:
 - A flow tube reactor is used where a carrier gas containing the target compound and an oxidant precursor flows at a controlled rate.
 - A photolysis laser pulse generates the oxidant radicals.
 - A second, tunable laser (the probe laser) is used to excite the oxidant radicals at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube.
- Data Analysis: The pseudo-first-order decay rate of the oxidant is measured at different concentrations of the target compound. A plot of the decay rate versus the target compound concentration gives a straight line with a slope equal to the bimolecular rate constant.

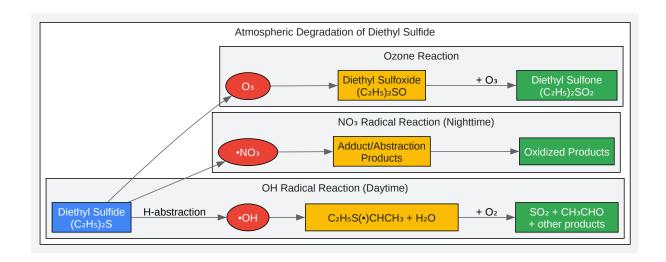
Identification of Reaction Products

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying and quantifying gas-phase reaction products in situ.[9]

- Principle: Different molecules absorb infrared radiation at characteristic frequencies, corresponding to their vibrational modes. By analyzing the IR spectrum of the reaction mixture, the presence and concentration of various products can be determined.
- Experimental Setup:
 - The reaction is carried out in a chamber equipped with long-path mirrors to increase the
 effective path length of the IR beam, thereby enhancing the sensitivity for detecting low
 concentrations of products.
 - An FTIR spectrometer is coupled to the chamber to record the infrared spectra of the gas mixture at different reaction times.

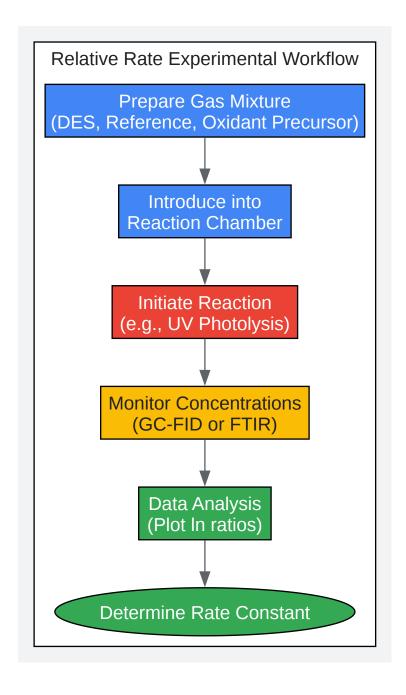
 Data Analysis: The spectra of the reaction products are identified by comparing them to reference spectra of known compounds. The concentrations of the products can be quantified using their known absorption cross-sections.


Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a highly sensitive and selective technique for detecting trace gases and reaction intermediates.

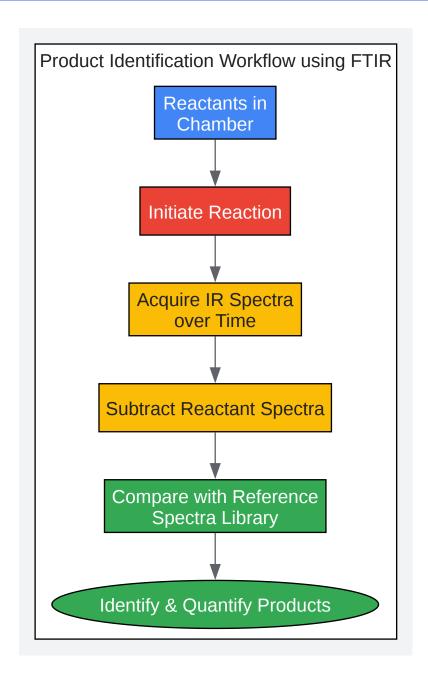
- Principle: A reagent ion (e.g., H₃O⁺, I⁻) is used to gently ionize the target molecules through chemical reactions. The resulting ions are then detected by a mass spectrometer. The choice of reagent ion can provide selectivity for different classes of compounds.
- Experimental Setup:
 - A flow of the reaction mixture is sampled into the CIMS instrument.
 - The sample is mixed with the reagent ions in an ion-molecule reaction region.
 - The product ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) for detection.
- Data Analysis: The mass-to-charge ratio of the detected ions allows for the identification of the products. The signal intensity is proportional to the concentration of the product.

Visualizations of Degradation Pathways and Experimental Workflows



Click to download full resolution via product page

Figure 1: Atmospheric degradation pathways of diethyl sulfide.



Click to download full resolution via product page

Figure 2: Workflow for the relative rate method.

Click to download full resolution via product page

Figure 3: Workflow for product identification using FTIR.

Conclusion

This technical guide has synthesized the current knowledge on the environmental fate and atmospheric degradation of **diethyl sulfide**. The primary atmospheric removal mechanism is through reaction with hydroxyl radicals, leading to the formation of sulfur dioxide and acetaldehyde. While reactions with nitrate radicals and ozone are also possible, they are

generally of lesser importance. The provided experimental methodologies offer a foundation for further research into the atmospheric chemistry of **diethyl sulfide** and other volatile organic sulfur compounds. A more detailed understanding of the reaction kinetics and product formation under various atmospheric conditions will improve our ability to model and predict the environmental impact of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl sulfide | C4H10S | CID 9609 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies of the reaction of the OH radical with alkyl sulfides: 2. Kinetics and mechanism of the OH initiated oxidation of methylethyl and diethyl sulfides; observations of a two channel oxidation mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. What products are formed when the following compounds react with ... | Study Prep in Pearson+ [pearson.com]
- 7. US2870163A Conversion of organic sulfides to sulfones Google Patents [patents.google.com]
- 8. envchemgroup.com [envchemgroup.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating the Atmospheric Journey of Diethyl Sulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051123#environmental-fate-and-atmospheric-degradation-of-diethyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com